3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Overview
Description
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 6-position of the benzofuran ring
Mechanism of Action
Target of Action
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a carboxylic acid derivative that belongs to the benzofuran family of compounds. Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . and antiviral activities, suggesting that they may target microbial and viral proteins.
Mode of Action
. This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.
Biochemical Pathways
, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of microbes and viruses.
Result of Action
, it can be inferred that the compound may lead to the inhibition of microbial and viral growth and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to construct the benzofuran ring system . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also a viable strategy for synthesizing benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Benzofuran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the carboxylic acid group at the 6-position.
3-Methyl-2,3-dihydrobenzofuran: Similar to 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid but with only one methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups at the 3-position and the carboxylic acid group at the 6-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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